molecular formula C34H31FN6O4S2 B11449175 N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B11449175
M. Wt: 670.8 g/mol
InChI Key: XOWNPABIFFRBNN-UHFFFAOYSA-N
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Description

N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a pyrazole ring, and a benzamide moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,4-DIMETHOXYBENZAMIDE involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the benzamide group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reactions with nucleophiles or electrophiles to replace functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved.

Scientific Research Applications

N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings may play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and triazole-containing molecules. Compared to these compounds, N-{[4-BENZYL-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties.

Properties

Molecular Formula

C34H31FN6O4S2

Molecular Weight

670.8 g/mol

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C34H31FN6O4S2/c1-44-28-15-12-24(17-29(28)45-2)33(43)36-19-31-37-38-34(40(31)20-22-7-4-3-5-8-22)47-21-32(42)41-27(23-10-13-25(35)14-11-23)18-26(39-41)30-9-6-16-46-30/h3-17,27H,18-21H2,1-2H3,(H,36,43)

InChI Key

XOWNPABIFFRBNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F)OC

Origin of Product

United States

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